molecular formula C7H8BrNO2 B3232765 3-Bromo-5-(methoxymethoxy)pyridine CAS No. 1346556-39-5

3-Bromo-5-(methoxymethoxy)pyridine

Cat. No.: B3232765
CAS No.: 1346556-39-5
M. Wt: 218.05 g/mol
InChI Key: FHCKGEVQIVVNSE-UHFFFAOYSA-N
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Description

3-Bromo-5-(methoxymethoxy)pyridine is a chemical compound with the molecular formula C7H8BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position and a methoxymethoxy group at the fifth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

3-Bromo-5-(methoxymethoxy)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P305, P351, and P338 , suggesting measures to prevent exposure and procedures to follow in case of contact.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(methoxymethoxy)pyridine typically involves the bromination of 5-(methoxymethoxy)pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(methoxymethoxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include piperidine derivatives.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(methoxymethoxy)pyridine depends on the specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the methoxymethoxy group can interact with molecular targets, affecting their activity and function. The exact pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methoxypyridine: Similar structure but lacks the methoxymethoxy group.

    3-Iodo-5-(methoxymethoxy)pyridine: Similar structure but with an iodine atom instead of bromine.

    5-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of methoxymethoxy.

Uniqueness

3-Bromo-5-(methoxymethoxy)pyridine is unique due to the presence of both the bromine atom and the methoxymethoxy group, which confer specific reactivity and properties. This combination allows for selective reactions and interactions that are not possible with other similar compounds.

Properties

IUPAC Name

3-bromo-5-(methoxymethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-5-11-7-2-6(8)3-9-4-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCKGEVQIVVNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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